molecular formula C21H26FNO B12375415 Icmt-IN-52

Icmt-IN-52

Cat. No.: B12375415
M. Wt: 327.4 g/mol
InChI Key: ICHQTFJZIXMILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-52 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly small GTPases. This compound has shown significant potential in scientific research, especially in the field of cancer biology, due to its ability to suppress the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Icmt-IN-52 is synthesized through a series of chemical reactions involving the methylation of tetrahydropyranyl derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols, ensuring high purity and yield. The compound is typically produced in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions

Icmt-IN-52 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the methylated tetrahydropyranyl derivative, which constitutes the active form of this compound .

Mechanism of Action

Icmt-IN-52 inhibits the activity of isoprenylcysteine carboxylmethyltransferase, which is crucial for the post-translational modification of proteins. By inhibiting ICMT, this compound prevents the proper localization and function of small GTPases, leading to the suppression of cancer cell proliferation and induction of apoptosis. The compound specifically targets the ICMT enzyme, disrupting the prenylation-dependent modification pathway .

Properties

Molecular Formula

C21H26FNO

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoroaniline

InChI

InChI=1S/C21H26FNO/c1-20(2)16-21(12-14-24-20,17-7-4-3-5-8-17)11-13-23-19-10-6-9-18(22)15-19/h3-10,15,23H,11-14,16H2,1-2H3

InChI Key

ICHQTFJZIXMILE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)F)C3=CC=CC=C3)C

Origin of Product

United States

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